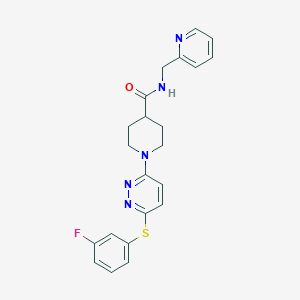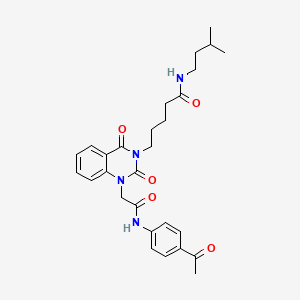![molecular formula C23H19N3O4 B11276676 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide: is a complex organic compound characterized by its unique benzoxazole and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps. One common method includes the condensation of 5,7-dimethyl-1,3-benzoxazole with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry: N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to proteins and enzymes, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to induce oxidative stress and modulate signaling pathways contributes to its pharmacological activities.
Comparison with Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide
- (NE)-N-[3-(3-bromophenyl)prop-2-en-1-ylidene]-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Uniqueness: N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of benzoxazole and nitrobenzamide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorescence properties and potential pharmacological activities set it apart from similar compounds.
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-9-15(3)21-19(10-13)25-23(30-21)17-5-4-6-18(12-17)24-22(27)16-7-8-20(26(28)29)14(2)11-16/h4-12H,1-3H3,(H,24,27) |
InChI Key |
IMXHUZQJEMDWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11276599.png)
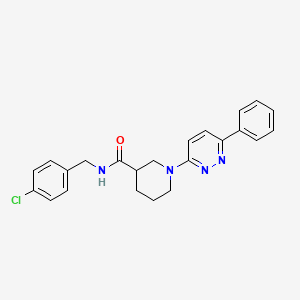
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11276612.png)
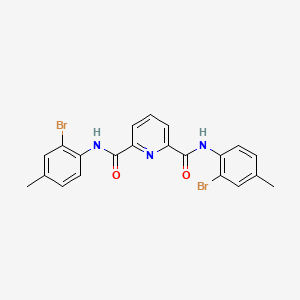
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11276637.png)
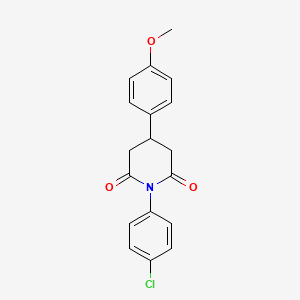
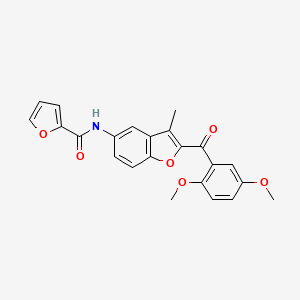
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11276648.png)
![N-(4-ethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276654.png)
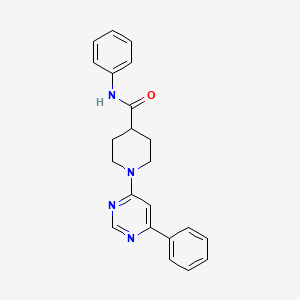
![8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one](/img/structure/B11276657.png)
![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
